molecular formula C6H14O6 B12390154 D-Iditol-13C

D-Iditol-13C

Cat. No.: B12390154
M. Wt: 183.16 g/mol
InChI Key: FBPFZTCFMRRESA-PLHWEQNCSA-N
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Description

D-Iditol-13C is a stable isotope-labeled compound, specifically the 13C-labeled form of D-Iditol. D-Iditol is a sugar alcohol and a fungal metabolite that accumulates in cases of galactokinase deficiency. This compound has potential antitumor activity and is primarily used for research purposes .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

D-Iditol-13C undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and pH levels to ensure optimal reaction rates .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce corresponding aldehydes or ketones, while reduction reactions may yield different sugar alcohols .

Mechanism of Action

The mechanism of action of D-Iditol-13C involves its incorporation into metabolic pathways as a labeled compound. This allows researchers to trace the movement and transformation of the compound within biological systems. The molecular targets and pathways involved include various enzymes and metabolic intermediates that interact with this compound during its metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Iditol-13C is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. This makes it a valuable tool for studying metabolic pathways, pharmacokinetics, and other biochemical processes .

Properties

Molecular Formula

C6H14O6

Molecular Weight

183.16 g/mol

IUPAC Name

(2R,3S,4S,5R)-(113C)hexane-1,2,3,4,5,6-hexol

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5+,6+/m1/s1/i1+1

InChI Key

FBPFZTCFMRRESA-PLHWEQNCSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@H]([C@@H]([13CH2]O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O

Origin of Product

United States

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